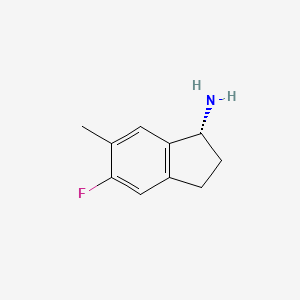(R)-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine
CAS No.: 730980-45-7
Cat. No.: VC16000277
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 730980-45-7 |
|---|---|
| Molecular Formula | C10H12FN |
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | (1R)-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine |
| Standard InChI | InChI=1S/C10H12FN/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1 |
| Standard InChI Key | WALRLMVOGSGDEX-SNVBAGLBSA-N |
| Isomeric SMILES | CC1=CC2=C(CC[C@H]2N)C=C1F |
| Canonical SMILES | CC1=CC2=C(CCC2N)C=C1F |
Introduction
(R)-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine is a synthetic organic compound with a specific stereochemistry, indicated by the "(R)" prefix, which denotes its chiral center configuration. This compound belongs to the indene class, a group of bicyclic aromatic hydrocarbons. The presence of a fluorine atom and a methyl group attached to the indene ring system contributes to its unique chemical and biological properties.
Synthesis and Preparation
The synthesis of (R)-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. These processes may include cyclization, functional group modifications, and enantiomeric separation techniques to achieve the desired chiral purity. The starting materials often derive from commercially available indane or indene derivatives, which undergo transformations such as selective alkylation, nitrilation, and reductive amination .
Medicinal Chemistry
(R)-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine is of interest in medicinal chemistry due to its potential biological activities. Compounds with similar structures have shown promise in targeting various diseases, including cancer, by interacting with specific biological targets such as enzymes or receptors involved in disease pathways.
Chemical Research
In chemical research, this compound serves as a valuable reagent for exploring new synthetic methodologies and understanding the effects of fluorine substitution on chemical reactivity. The fluorine atom enhances the compound's reactivity and interaction with biological systems, making it a useful tool for studying structure-activity relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume